molecular formula C17H23N5O B5034158 3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole

Cat. No.: B5034158
M. Wt: 313.4 g/mol
InChI Key: UGXIZEYYUFYYOI-UHFFFAOYSA-N
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Description

3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole is a complex organic compound that features a cyclopropyl group, a piperazine ring, and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole typically involves multiple steps. One common approach is to start with the preparation of the oxadiazole ring, followed by the introduction of the piperazine and cyclopropyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process would be optimized for efficiency, cost-effectiveness, and safety. Key steps would include the careful control of reaction temperatures, pressures, and the use of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Scientific Research Applications

3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical agent.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(4-Methoxy-3-methylpyridin-2-yl)methylsulfanyl]-1H-benzimidazole
  • (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-en-1-yl)cyclopropyl)methyl acetate

Uniqueness

3-Cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for research and development in various fields.

Properties

IUPAC Name

3-cyclopropyl-5-[[4-[(3-methylpyridin-2-yl)methyl]piperazin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N5O/c1-13-3-2-6-18-15(13)11-21-7-9-22(10-8-21)12-16-19-17(20-23-16)14-4-5-14/h2-3,6,14H,4-5,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGXIZEYYUFYYOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=CC=C1)CN2CCN(CC2)CC3=NC(=NO3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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